

IR-754 Carboxylic Acid: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *IR 754 Carboxylic Acid*

Cat. No.: *B3028586*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-754 Carboxylic Acid is a near-infrared (NIR) heptamethine cyanine dye characterized by its vibrant green to dark green crystalline appearance. As a member of the cyanine dye family, it possesses unique photophysical properties, including strong absorption and fluorescence in the NIR spectrum, typically between 700 and 800 nm.[1][2] This region, often referred to as the "optical window" for biological tissues, allows for deeper light penetration with minimal autofluorescence, making IR-754 and its analogues highly valuable for *in vivo* applications.[2] The presence of a carboxylic acid group provides a reactive handle for conjugation to various biomolecules and nanoparticles, further expanding its utility in biomedical research.[3] This guide details the fundamental applications of IR-754 Carboxylic Acid and its close analogues in bioimaging, photodynamic therapy (PDT), and drug delivery, providing insights into experimental design and data interpretation.

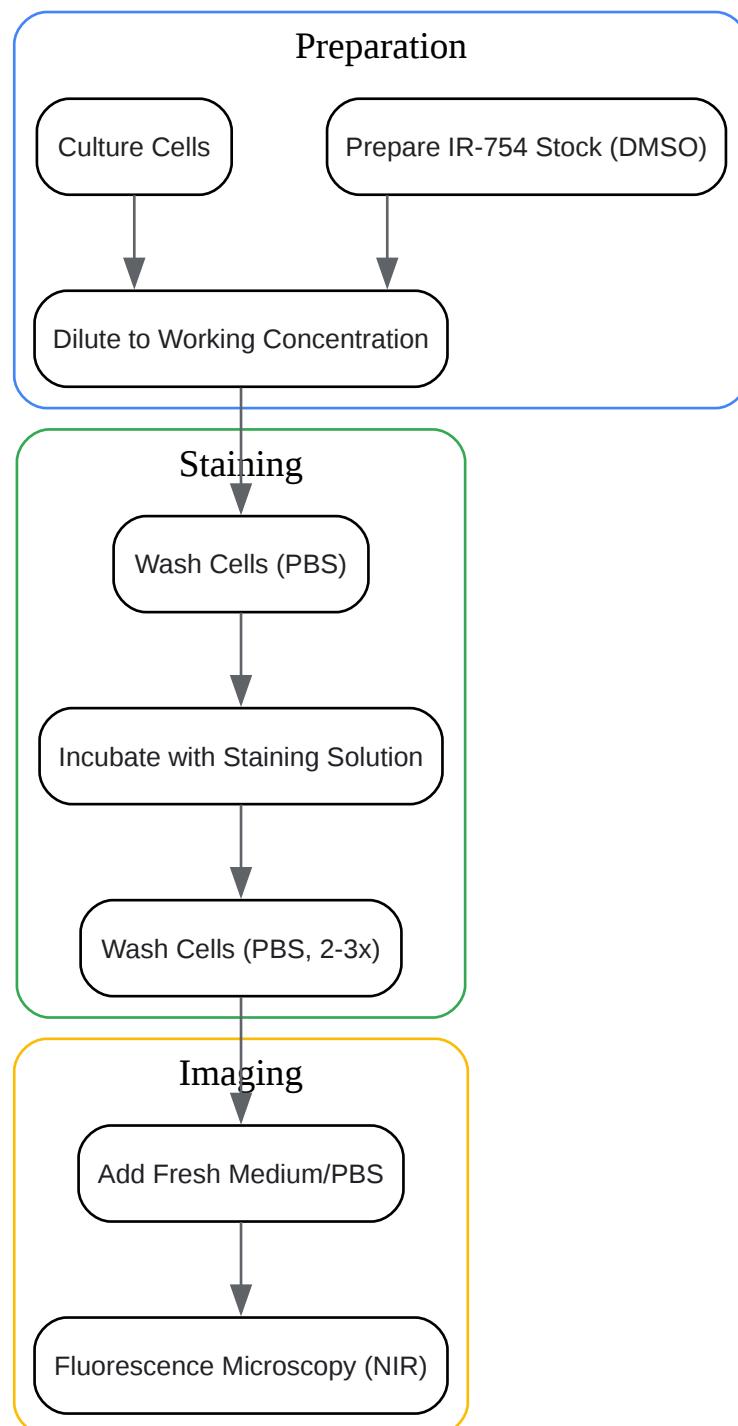
Core Properties

While specific quantitative data for IR-754 Carboxylic Acid is not extensively published, its properties can be inferred from its chemical class and data available for structurally similar heptamethine cyanine dyes.

Property	Value/Range	Notes
Molecular Formula	$C_{30}H_{33}IN_2O_2$	[4]
Molecular Weight	580.51 g/mol	[4]
CAS Number	2311980-68-2	[4]
Appearance	Green to Dark green powder/crystal	[4]
Absorption Max (λ_{max})	~745-750 nm (in Methanol)	Data for IR-754. The exact λ_{max} can vary depending on the solvent and local environment.
Emission Max (λ_{em})	~770-800 nm	Estimated based on typical Stokes shift for cyanine dyes.
Extinction Coefficient	$> 200,000 M^{-1}cm^{-1}$	Typical for heptamethine cyanine dyes, indicating strong light absorption.
Quantum Yield	Low to moderate	Highly dependent on the molecular environment; aggregation often leads to quenching.
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, Methanol), poorly soluble in water.	The carboxylic acid group provides some aqueous solubility at higher pH.

Key Research Applications

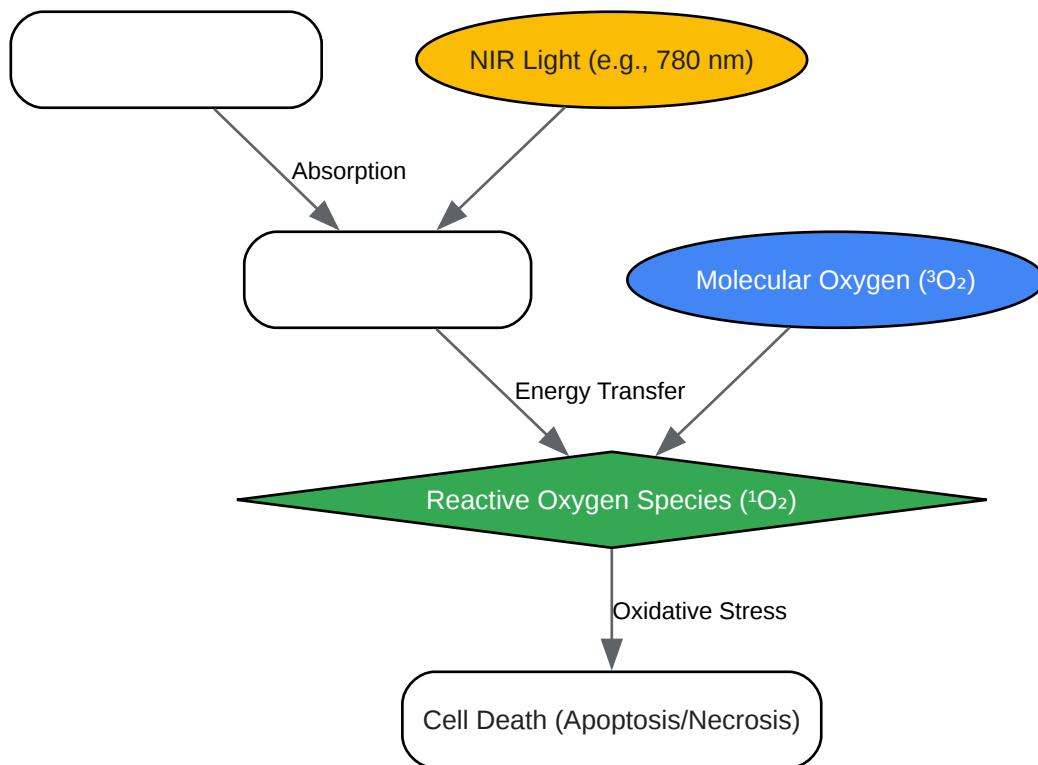
The unique properties of IR-754 Carboxylic Acid and its analogues make them powerful tools in several areas of biomedical research.


Near-Infrared (NIR) Fluorescence Imaging

The strong absorption and emission in the NIR window make IR-754 an excellent candidate for a fluorescent probe in both *in vitro* and *in vivo* imaging. Its carboxylic acid group allows for

covalent conjugation to targeting moieties such as antibodies, peptides, or small molecules, enabling specific visualization of biological targets.

This protocol outlines a general procedure for staining cells with a NIR dye like IR-754 Carboxylic Acid for fluorescence microscopy.


- **Cell Culture:** Plate cells of interest in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and grow to the desired confluence.
- **Dye Preparation:** Prepare a stock solution of IR-754 Carboxylic Acid (e.g., 1-10 mM) in anhydrous DMSO. Protect the solution from light.
- **Staining Solution:** Dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration (typically 1-10 μ M). The optimal concentration should be determined empirically.
- **Cell Staining:** Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- **Washing:** Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.
- **Imaging:** Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Excitation: ~740 nm, Emission: ~780 nm long-pass).

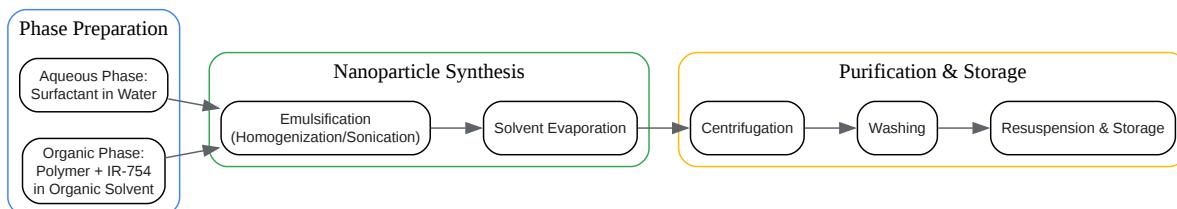
[Click to download full resolution via product page](#)

*Experimental workflow for *in vitro* cell staining with IR-754 Carboxylic Acid.*

Photodynamic Therapy (PDT)

Upon excitation with NIR light, heptamethine cyanine dyes can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to nearby cells. This property makes them promising photosensitizers for PDT, a minimally invasive therapeutic approach for cancer and other diseases.

[Click to download full resolution via product page](#)


Mechanism of action for IR-754 Carboxylic Acid in photodynamic therapy.

Drug Delivery and Theranostics

The carboxylic acid functionality of IR-754 allows for its incorporation into various nanocarrier systems, such as liposomes, polymeric nanoparticles, and micelles. These nanoparticles can be loaded with therapeutic agents, and the dye serves a dual purpose: as an imaging agent to track the biodistribution of the nanoparticles and as a photosensitizer for PDT or a photothermal agent for photothermal therapy (PTT). This combination of therapy and diagnostics is known as theranostics.

This protocol describes a common method for encapsulating a hydrophobic dye like IR-754 into polymeric nanoparticles.

- Organic Phase Preparation: Dissolve a biocompatible polymer (e.g., PLGA) and IR-754 Carboxylic Acid in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer).
- Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Collection: Collect the nanoparticles by centrifugation.
- Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated dye.
- Resuspension and Storage: Resuspend the purified nanoparticles in an appropriate buffer or lyoprotectant solution for storage or further use.

[Click to download full resolution via product page](#)

Workflow for the formulation of IR-754 loaded polymeric nanoparticles.

Conclusion

IR-754 Carboxylic Acid is a versatile near-infrared dye with significant potential in biomedical research. Its favorable photophysical properties, coupled with the ability to be conjugated to

various molecules and incorporated into nanocarriers, make it a valuable tool for advanced imaging, targeted therapies like PDT, and the development of next-generation theranostic platforms. Further research into its specific photophysical parameters and biological interactions will continue to expand its applications in the fields of drug development and molecular medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heptamethine Cyanine-Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IR-754 Carboxylic Acid: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028586#basic-applications-of-ir-754-carboxylic-acid-in-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com